Cas no 6694-75-3 (4-(chloromethyl)-2-nitrophenol)

4-(Chloromethyl)-2-nitrophenol is a versatile chemical intermediate characterized by its reactive chloromethyl and nitro functional groups. This compound is particularly valuable in organic synthesis, where it serves as a precursor for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electrophilic (chloromethyl) and electron-withdrawing (nitro) groups enhances its utility in nucleophilic substitution and further functionalization reactions. Its solid form and moderate stability under controlled conditions facilitate handling and storage. Researchers favor this compound for its efficiency in constructing heterocyclic frameworks and fine-tuning molecular properties in target applications. Proper safety measures should be observed due to its reactivity.
4-(chloromethyl)-2-nitrophenol structure
6694-75-3 structure
Product Name:4-(chloromethyl)-2-nitrophenol
CAS No:6694-75-3
MF:C7H6ClNO3
MW:187.580440998077
MDL:MFCD02856711
CID:526290
PubChem ID:2414106
Update Time:2025-05-21

4-(chloromethyl)-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-(chloromethyl)-2-nitro-
    • 4-(CHLOROMETHYL)-2-NITROPHENOL
    • SCHEMBL532173
    • 6694-75-3
    • CS-0220942
    • DTXSID40368570
    • 3-nitro-4-hydroxybenzyl chloride
    • EN300-07934
    • D94817
    • LCYZFNFGPVNDGS-UHFFFAOYSA-N
    • AS-76541
    • 4-(chloromethyl)-2-nitrophenol
    • MDL: MFCD02856711
    • Inchi: 1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
    • InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=C(C=1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 187.00368
  • Monoisotopic Mass: 187.0036207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • PSA: 63.37

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Additional information on 4-(chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-Nitrophenol: A Comprehensive Overview

4-(Chloromethyl)-2-nitrophenol (CAS No. 6694-75-3) is a chemical compound with significant applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. This compound is characterized by its unique structure, which combines a nitro group and a chloromethyl substituent on a phenol ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of 4-(chloromethyl)-2-nitrophenol consists of a phenolic ring with two substituents: a nitro group (-NO₂) at the 2-position and a chloromethyl group (-CH₂Cl) at the 4-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, leading to interesting electronic properties. Recent studies have highlighted the potential of this compound in the development of advanced materials, such as conductive polymers and sensors, due to its ability to undergo redox reactions and form stable radical intermediates.

One of the most notable applications of 4-(chloromethyl)-2-nitrophenol is in the field of environmental chemistry. Researchers have explored its use as a precursor for synthesizing biodegradable polymers that can effectively remove heavy metal ions from contaminated water. For instance, a study published in *Environmental Science & Technology* demonstrated that polymers derived from this compound exhibit high adsorption capacity for lead (Pb²⁺) and cadmium (Cd²⁺) ions, making them promising candidates for water treatment applications.

In the pharmaceutical industry, 4-(chloromethyl)-2-nitrophenol has been investigated for its potential as an intermediate in drug synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for constructing complex organic molecules. Recent advancements in medicinal chemistry have leveraged this property to develop novel anti-inflammatory agents and antioxidants. For example, derivatives of this compound have shown potent inhibitory activity against cyclooxygenase (COX-2), an enzyme associated with inflammation and pain.

The synthesis of 4-(chloromethyl)-2-nitrophenol typically involves multi-step reactions, often starting from phenol derivatives. One common approach is the nitration of 4-chloromethylphenol followed by purification to isolate the desired product. The reaction conditions, such as temperature and pH, play a critical role in ensuring high yield and purity. Modern synthetic methods have focused on optimizing these parameters to achieve greener and more efficient production processes.

From an analytical perspective, 4-(chloromethyl)-2-nitrophenol can be characterized using various spectroscopic techniques, including UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). These methods provide insights into the molecular structure, functional groups, and electronic transitions of the compound. For instance, UV-Vis spectroscopy has been used to study the absorption properties of this compound in different solvents, revealing its potential as a photosensitive material.

Recent research has also explored the biological activity of 4-(chloromethyl)-2-nitrophenol derivatives. Studies conducted in *Chemical Biology* journal indicate that certain analogs exhibit cytotoxic effects against cancer cells while showing minimal toxicity to normal cells. This dual activity suggests that these compounds could be developed into targeted anticancer agents with improved therapeutic indices.

In terms of safety considerations, handling 4-(chloromethyl)-2-nitrophenol requires adherence to standard laboratory practices due to its potential health hazards. Proper ventilation, protective equipment, and waste management protocols are essential to ensure safe use. Despite these precautions, the compound's benefits in various applications continue to drive its research and development.

Looking ahead, 4-(chloromethyl)-2-nitrophenol holds immense potential for further exploration in emerging fields such as nanotechnology and green chemistry. Its unique properties make it a versatile building block for creating innovative materials with tailored functionalities. As research progresses, it is anticipated that new applications will continue to emerge, solidifying its importance in both academic and industrial settings.

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